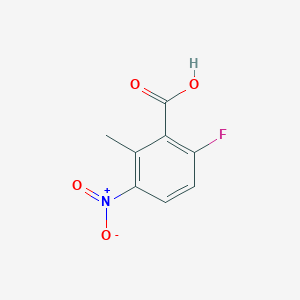

6-Fluoro-2-methyl-3-nitrobenzoic acid

概要

説明

6-Fluoro-2-methyl-3-nitrobenzoic acid is a chemical compound with the CAS number 1079992-96-3 . It has a molecular weight of 199.14 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 2-fluoro-3-nitrobenzoic acid involves several steps . The process starts from o-methylphenol, which undergoes a nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. Then, a fluorination reaction is carried out to generate 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methyl-3-nitrobenzoic acid can be represented by the InChI code: 1S/C8H6FNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Fluoro-2-methyl-3-nitrobenzoic acid include nitration, hydroxyl chlorination, fluorination, and oxidation .Physical And Chemical Properties Analysis

6-Fluoro-2-methyl-3-nitrobenzoic acid is a powder that is stored at room temperature . Nitro compounds, which include 6-Fluoro-2-methyl-3-nitrobenzoic acid, are known to have high dipole moments, which result in lower volatility than ketones of about the same molecular weight .科学的研究の応用

Heterocyclic Scaffold Synthesis

6-Fluoro-2-methyl-3-nitrobenzoic acid, similar to its analogs like 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been explored as a multireactive building block for heterocyclic oriented synthesis (HOS). It facilitates the generation of diverse heterocyclic scaffolds, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are significant in drug discovery due to their potential pharmacological activities. The process involves immobilization on Rink resin, followed by chlorine substitution, nitro group reduction, and cyclization, offering a pathway for the synthesis of compound libraries critical for pharmaceutical research (Křupková et al., 2013).

Radical Scavenging Activity Studies

Research on derivatives of benzoic acid, including those with fluorine and nitro groups, has contributed to understanding the radical scavenging activity of phenols. By optimizing the ground state geometries and studying molecular properties like electronegativity and hardness, researchers can elucidate the mechanisms underlying radical scavenging activities. Such studies are essential for developing antioxidants and understanding their interactions at a molecular level (Al‐Sehemi & Irfan, 2017).

Fluorination and Synthesis of Fluorinated Compounds

Fluorinated compounds have significant importance in medicinal chemistry and material science. The synthesis of fluorine-18-labeled analogues, for instance, enables the development of PET imaging agents, offering insights into receptor dynamics in vivo. The synthesis pathway involves multiple steps, starting from precursors like 2-fluoro-4-methylbenzoic acid, showcasing the compound's utility in creating complex molecules for biomedical applications (Wang et al., 2014).

Chemical Sensing and Adsorption

Derivatives of benzoic acid, including those with fluorine and nitro substituents, have been applied in developing chemical sensors and adsorbents. These applications range from detecting metal ions in environmental samples to removing contaminants from drinking water. The functionalization of nanoparticles with such compounds demonstrates the potential for creating efficient and selective chemosensors and adsorbents for environmental monitoring and purification processes (Park et al., 2010).

Safety And Hazards

The safety information for 6-Fluoro-2-methyl-3-nitrobenzoic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

6-fluoro-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPIFWRMRCNBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-methyl-3-nitrobenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)

![tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1529756.png)

![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)

![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)